molecular formula C25H32N4O5 B2384541 N1-(3,4-dimethoxyphenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide CAS No. 922015-22-3

N1-(3,4-dimethoxyphenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide

Cat. No. B2384541
CAS RN: 922015-22-3
M. Wt: 468.554
InChI Key: GWCPVMJCFWKKKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(3,4-dimethoxyphenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide is a useful research compound. Its molecular formula is C25H32N4O5 and its molecular weight is 468.554. The purity is usually 95%.
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Scientific Research Applications

Synthesis Methodologies

  • N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides can be synthesized from 3-(2-nitroaryl)oxirane-2-carboxamides using a novel one-pot approach involving Meinwald rearrangement and a new sequence. This method, applicable to the synthesis of N-(2-carboxyphenyl)aryloxalmonoamides, is operationally simple and high yielding, providing a useful formula for anthranilic acid derivatives and oxalamides (Mamedov et al., 2016).

Chemical Structure Analysis

  • The crystal structure of dimethomorph, a morpholine fungicide, which may be structurally related to N1-(3,4-dimethoxyphenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide, shows specific dihedral angles between central chlorophenyl and terminal benzene and morpholine rings, forming a three-dimensional structure through hydrogen bonds and weak interactions (Kang et al., 2015).

Catalytic Applications

  • N1-(2,6-Dimethylphenyl)-N2-(pyridin-2-ylmethyl)oxalamide (DMPPO) serves as an effective ligand for copper-catalyzed coupling reactions of (hetero)aryl halides with 1-alkynes, facilitating the synthesis of internal alkynes with great diversity (Chen et al., 2023).

Anticancer Activities

  • Novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure, synthesized via a one-pot method, have shown moderate to high antitumor activities against various cancer cell lines. These compounds, like the ones structurally similar to N1-(3,4-dimethoxyphenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide, could have potential as anticancer agents (Fang et al., 2016).

Novel Synthetic Routes

  • N1-(2-carboxyphenyl)-N2-(aryl)oxalamides can be transformed into novel 2-carboxanilido-3-arylquinazolin-4-ones via one-pot condensation, indicating potential for the synthesis of diverse structural compounds using similar methodologies to those used for N1-(3,4-dimethoxyphenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide (Mamedov et al., 2019).

properties

IUPAC Name

N'-(3,4-dimethoxyphenyl)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N4O5/c1-28-9-8-18-14-17(4-6-20(18)28)21(29-10-12-34-13-11-29)16-26-24(30)25(31)27-19-5-7-22(32-2)23(15-19)33-3/h4-7,14-15,21H,8-13,16H2,1-3H3,(H,26,30)(H,27,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWCPVMJCFWKKKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC(=C(C=C3)OC)OC)N4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(3,4-dimethoxyphenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide

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